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Cat. No.: B1581646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of electronics assembly and advanced material science, the choice of

soldering flux is a critical determinant of product reliability and performance. This guide

provides an objective comparison of two prominent flux chemistries: the synthetic

pentaerythritol tetrabenzoate (PETB) and the traditional rosin-based fluxes. This analysis is

supported by a review of their chemical properties, performance metrics under standardized

testing protocols, and the implications for high-reliability applications.

Executive Summary
Pentaerythritol tetrabenzoate is a synthetic, non-rosin flux agent known for its excellent

thermal stability, low residue formation, and high electrical insulation properties. In contrast,

rosin-based fluxes, derived from pine resin, have been a mainstay in the electronics industry for

decades, offering excellent solderability across a wide range of applications. They are,

however, often associated with higher residue levels that may require post-soldering cleaning.

This guide will delve into a detailed comparison of their performance characteristics, supported

by experimental data and standardized test methodologies.

Chemical Composition and Properties
Pentaerythritol Tetrabenzoate (PETB)
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Pentaerythritol tetrabenzoate is an ester of pentaerythritol and benzoic acid.[1] Its chemical

structure lends itself to high thermal stability and a clean decomposition during the soldering

process, resulting in minimal, non-corrosive residues.[1]

Chemical Formula: C₃₃H₂₈O₈[2]

Molecular Weight: 552.57 g/mol [2]

Appearance: White to off-white crystalline powder.[3]

Melting Range: 103 - 108 °C[1]

Rosin-Based Fluxes
Rosin is a natural resin composed primarily of abietic acid and other resin acids.[4] Its

effectiveness as a fluxing agent stems from the activation of these acids at soldering

temperatures, which readily react with metal oxides. Rosin fluxes are categorized based on

their activity level, determined by the addition of activators:[5]

Rosin (R): The mildest form, consisting of pure rosin and a solvent.[5]

Rosin Mildly Activated (RMA): Contains a small amount of activator for improved

performance on less solderable surfaces.[5]

Rosin Activated (RA): The most active type, containing aggressive activators for effective

soldering of oxidized surfaces.[5]

The following diagram illustrates the chemical structures of the primary components.
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Pentaerythritol Tetrabenzoate (PETB)

Rosin (Abietic Acid)

C(CH₂OC(=O)c1ccccc1)(CH₂OC(=O)c2ccccc2)(CH₂OC(=O)c3ccccc3)CH₂OC(=O)c4ccccc4

C₁₉H₂₉COOH
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Figure 1: Chemical Structures

Performance Comparison: Experimental Data
The performance of soldering fluxes is evaluated based on several key metrics. While direct

comparative studies are limited, this section presents available data for both flux types based

on industry-standard tests.

Solderability
Solderability, the ability of a solder to wet a metallic surface, is a primary function of a flux. It is

commonly evaluated using the wetting balance test as per J-STD-002.[6][7][8]

Table 1: Solderability Performance
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Performance Metric
Pentaerythritol
Tetrabenzoate
(PETB)

Rosin-Based
Fluxes

Test Standard

Wetting Force

Data not readily

available in literature.

Generally described

as providing good

solderability.[1]

Varies by activation

level (R, RMA, RA).

Activated rosins

exhibit high wetting

forces.[9]

J-STD-002[10]

Wetting Time
Data not readily

available in literature.

Faster wetting times

with increased

activator content.[9]

J-STD-002[10]

Solder Balling
Generally low due to

clean decomposition.

Can be higher,

especially with more

active formulations, if

not properly profiled.

IPC-TM-650 2.4.43

Thermal Stability
Thermal stability is crucial for a flux to remain active throughout the soldering profile without

premature decomposition. Thermogravimetric Analysis (TGA) is used to assess this property.

Table 2: Thermal Stability
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Performance Metric
Pentaerythritol
Tetrabenzoate
(PETB)

Rosin-Based
Fluxes

Test Standard

Decomposition

Temperature

High thermal stability.

[11]

Generally lower

thermal stability

compared to some

synthetic fluxes.[4]

TGA Analysis

Residue at High

Temperatures

Decomposes cleanly,

leaving very low

residue levels.[1]

Can leave behind

charred or

carbonaceous

residues if

overheated.[12]

TGA Analysis

Electrical Reliability (Surface Insulation Resistance -
SIR)
Post-soldering flux residues should not compromise the electrical integrity of the assembly. The

SIR test (J-STD-004) is a critical measure of the insulating properties of flux residues under

temperature and humidity.[13][14][15]

Table 3: Electrical Reliability

Performance Metric
Pentaerythritol
Tetrabenzoate
(PETB)

Rosin-Based
Fluxes

Test Standard

Surface Insulation

Resistance (SIR)

Expected to be high

due to low ionics and

minimal, non-

conductive residues.

[1]

R and RMA fluxes

generally exhibit high

SIR values. RA fluxes

may have lower SIR if

not cleaned.[16][17]

J-STD-004[18]
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The corrosiveness of flux residues is a major reliability concern. The Copper Mirror and

Corrosion tests are standard methods for evaluating this property.

Table 4: Corrosivity and Residue Characteristics

Performance Metric
Pentaerythritol
Tetrabenzoate
(PETB)

Rosin-Based
Fluxes

Test Standard

Copper Mirror Test

Residues are

described as non-

corrosive, suggesting

a "Pass" result.[1]

R and RMA fluxes

typically pass. RA

fluxes may show

some activity.[16][19]

IPC-TM-650

2.3.32[20][21]

Corrosion Test

Residues are even

less corrosive than

rosin fluxes, indicating

a "Pass" result.[1]

R and RMA fluxes

generally pass. RA

flux residues can be

corrosive if not

removed.[16][19]

IPC-TM-650

2.6.15[22]

Residue Appearance

Leaves very low,

clear, and non-tacky

residues.[1]

Varies from clear and

hard (R, RMA) to

darker and stickier

(RA).[5]

Visual Inspection

Cleaning Requirement

Often marketed as

"no-clean" as residues

are minimal and

benign.[1]

R and RMA can be

"no-clean" in many

applications. RA

fluxes typically require

cleaning.[5]

-

Fumes and Spatter

Fumes and spatters

less than rosin fluxes.

[1]

Can produce

significant fumes and

spatter, especially at

higher temperatures.

[4]

-
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Solderability Testing (Dip and Look Method - J-STD-002)
This qualitative test assesses the wetting of component leads or terminations.

Component Preconditioning
(e.g., Steam Aging)

Apply Standardized Flux

Immerse in Molten Solder
(Controlled Temperature and Dwell Time)

Cool and Clean Flux Residue

Visual Inspection (10-20x Magnification)

Evaluate Solder Coverage (≥95% required)

Click to download full resolution via product page

Figure 2: J-STD-002 Dip and Look Workflow

Preconditioning: The component leads are subjected to accelerated aging (e.g., steam aging

for 8 hours) to simulate storage conditions.[7]

Flux Application: A standardized flux (typically an activated rosin flux as specified in J-STD-

002) is applied to the terminations.[7]
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Immersion: The fluxed leads are immersed in a molten solder bath at a specified

temperature (e.g., 245 ± 5 °C for SnPb) for a defined duration.[23]

Cleaning: After withdrawal and cooling, all flux residues are removed.[24]

Inspection: The solder coverage on the critical area of the leads is inspected under

magnification. A minimum of 95% coverage is typically required for a passing result.[6][24]

Copper Mirror Test (IPC-TM-650, Method 2.3.32)
This test evaluates the corrosivity of the flux at room temperature.[20][21]

Deposit a Drop of Flux
on a Copper-Coated Glass Slide

Place in a Controlled Environment
(23 ± 2 °C, 50 ± 5% RH) for 24 hours

Clean Flux Residue with Isopropyl Alcohol

Visually Examine for Copper Removal

Compare to Control and Classify Activity

Click to download full resolution via product page

Figure 3: Copper Mirror Test Workflow

Sample Preparation: A drop of the flux to be tested is placed on a vacuum-deposited copper

film on a glass slide.[25]
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Conditioning: The slide is placed in a controlled environment of 23 ± 2 °C and 50 ± 5%

relative humidity for 24 hours.[20]

Cleaning: The flux residue is removed with isopropyl alcohol.[20]

Evaluation: The copper film is visually inspected for any removal of the copper, which would

indicate corrosive activity. The extent of removal determines the flux's activity classification

(L, M, or H).[26]

Surface Insulation Resistance (SIR) Test (J-STD-004)
This test measures the electrical resistance of the flux residue under elevated temperature and

humidity.[15][18]

Apply Flux to IPC-B-24 Test Board

Process Through Soldering Profile

Place in Environmental Chamber
(e.g., 40°C, 90% RH)

Apply DC Bias Voltage

Measure Insulation Resistance
Periodically over 168 hours

Resistance must remain > 1.0 x 10⁸ Ω
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Click to download full resolution via product page

Figure 4: SIR Test Workflow

Test Board Preparation: The flux is applied to a standard test board with a specific comb

pattern (e.g., IPC-B-24) and processed through a soldering profile.[27]

Environmental Conditioning: The board is placed in an environmental chamber at specified

conditions (e.g., 40 °C and 90% relative humidity for J-STD-004B).[18]

Biasing and Measurement: A DC voltage is applied across the comb pattern, and the

insulation resistance is measured periodically over a set duration (typically 168 hours).[13]

[27]

Acceptance Criteria: The insulation resistance must remain above a specified minimum

value (e.g., 1.0 x 10⁸ ohms) for the duration of the test.[13]

Logical Comparison and Selection Criteria
The choice between PETB and rosin-based fluxes depends on the specific requirements of the

application. The following diagram outlines a decision-making framework.
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Application Requirements

Is Post-Soldering Cleaning
Feasible/Desirable?

Are High Operating Temperatures
or a Wide Process Window Required?

No

Consider Rosin-Based Flux
(RMA for No-Clean, RA for difficult surfaces)

Yes

Are Extremely Low Residues and
High Electrical Reliability Critical?

Yes

No

Consider Pentaerythritol
Tetrabenzoate (PETB) Flux

Yes No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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